molecular formula C17H14N4O4S B2697202 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide CAS No. 1428366-24-8

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2697202
CAS No.: 1428366-24-8
M. Wt: 370.38
InChI Key: GPELEHIJMMBPLM-UHFFFAOYSA-N
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Description

The compound “Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-9-carboxylate” has a molecular formula of C15H11NO4 . It’s a derivative of dibenzo[b,f][1,4]oxazepine .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, a related compound, “11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives”, has been synthesized and used as dopamine D2 receptor antagonists .


Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound “Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-9-carboxylate” have been analyzed . It has a density of 1.3±0.1 g/cm3, a boiling point of 362.2±41.0 °C at 760 mmHg, and a molar refractivity of 70.7±0.3 cm3 .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

Sulfonamides like 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide have been utilized in the development of effective antimicrobial and antiproliferative agents. A study by Abd El-Gilil (2019) discusses the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, highlighting their significant cytotoxic activity against human cell lines and antimicrobial properties.

Antioxidant Activity

Research conducted by Padmaja et al. (2014) demonstrates the potential of sulfonamide-linked compounds in exhibiting antioxidant activity. Their study synthesized a new class of sulfone/sulfonamide-linked compounds and found that methyl-substituted bis(oxadiazoles) showed significant antioxidant potential.

Antibacterial Activity in Agriculture

The antibacterial activity of sulfone derivatives, including structures similar to this compound, is also noteworthy. Shi et al. (2015) discuss how these derivatives exhibit good antibacterial activities against rice bacterial leaf blight, offering a potential application in the agricultural sector.

Synthesis of Functionalized Oxazepines

The synthesis of functionalized oxazepines, which is related to the chemical structure of interest, is another area of research. Shi, Yu, and Li (2015) describe the conversion of 1-sulfonyl-1,2,3-triazoles into α-imino carbenes to produce 2,5-epoxybenzo[f][1,4]oxazepines, indicating the relevance of such chemical structures in synthesizing novel compounds.

Inhibitors in Drug Development

Sulfonamides, including compounds with similar structures, have been used as inhibitors in drug development. Jagannath and Krishnamurthy (2021) detail the design and synthesis of sulfonamide derivatives for anti-tubercular activities, suggesting their potential in treating bacterial infections such as tuberculosis.

Enzyme Inhibitory Potential

Compounds containing a sulfonamido moiety, akin to the chemical structure , have been studied for their enzyme inhibitory potential. Abbasi et al. (2019) synthesized new sulfonamides and tested their activity against enzymes like α-glucosidase and acetylcholinesterase, demonstrating the broad applicability of such compounds in biochemical research.

Mechanism of Action

While the mechanism of action for the requested compound is not available, a related compound, “11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives”, has been used as selective inhibitors of the Dopamine D2 receptor .

Properties

IUPAC Name

1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-21-9-16(18-10-21)26(23,24)20-11-6-7-14-12(8-11)17(22)19-13-4-2-3-5-15(13)25-14/h2-10,20H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPELEHIJMMBPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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